The synthesis of Stannane, tributyl-1-butynyl- typically involves a reaction between tributylstannane and a suitable halide derivative of 1-butynyl under controlled conditions. This reaction is often performed in an inert atmosphere to minimize oxidation risks. The following steps outline the general procedure:
In industrial settings, optimized reaction parameters and catalysts are utilized to enhance yield and efficiency during large-scale production .
The molecular formula for Stannane, tributyl-1-butynyl- is , with a molecular weight of 397.2 g/mol. Its structural representation can be described as follows:
Property | Value |
---|---|
CAS Number | 650605-93-9 |
Molecular Formula | C20H38Sn |
Molecular Weight | 397.2 g/mol |
IUPAC Name | tributyl(5,5-dimethylhex-1-en-3-yn-2-yl)stannane |
InChI Key | NOVRRAAJGIDZNX-UHFFFAOYSA-N |
SMILES Notation | CCCCSn(CCCC)C(=C)C#CC(C)(C)C |
This structure allows for significant reactivity in various organic transformations due to the presence of both tin and carbon-based functional groups .
Stannane, tributyl-1-butynyl- can participate in several types of chemical reactions:
The mechanism by which Stannane, tributyl-1-butynyl- exerts its effects largely involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or molecules, leading to changes in their chemical properties. This interaction may influence biological pathways such as enzyme activity and cellular signaling, making it significant in medicinal chemistry research .
Stannane, tributyl-1-butynyl- exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Clear colorless liquid |
Melting Point | <0 °C |
Boiling Point | 85–86 °C at 0.1 mm Hg |
Density | 1.069 g/mL at 25 °C |
Flash Point | Not specified |
These properties indicate that it is a stable compound under standard conditions but may require careful handling due to its reactivity .
Stannane, tributyl-1-butynyl- has several scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: